molecular formula C11H11N3O2 B6341791 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide CAS No. 1005509-32-9

5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B6341791
CAS No.: 1005509-32-9
M. Wt: 217.22 g/mol
InChI Key: HORXLXDCCGLEIT-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the class of oxazoles. This compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and a carboxamide group attached to the oxazole ring. It is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 3-methylbenzoyl chloride with hydroxylamine to form 3-methylbenzohydroxamic acid This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide
  • 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide
  • 5-Amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxamide

Uniqueness

5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring. The presence of the 3-methylphenyl group and the amino and carboxamide functionalities confer distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-3-2-4-7(5-6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORXLXDCCGLEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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